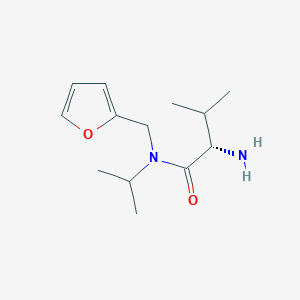

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a furan ring, an isopropyl group, and an amide linkage, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name |

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-9(2)12(14)13(16)15(10(3)4)8-11-6-5-7-17-11/h5-7,9-10,12H,8,14H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHOMXBKWMZJPV-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=CO1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=CO1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation of Furan-2-ylmethylamine Intermediates

The compound is synthesized through sequential amidation and alkylation. A common approach begins with the formation of (S)-2-amino-3-methylbutyric acid, which is converted to its activated ester (e.g., benzyl ester) using thionyl chloride or alkyl chloroformates. Subsequent reaction with furan-2-ylmethylamine derivatives in the presence of a base like triethylamine or sodium hydroxide yields the target amide.

-

Ester Activation : (S)-2-amino-3-methylbutyric acid (1.0 mol) is treated with benzyl chloroformate in dichloromethane (DCM) at 0–5°C to form the benzyl ester.

-

Alkylation : The ester reacts with N-isopropyl-2-(furan-2-yl)methanamine (1.2 mol) in tetrahydrofuran (THF) under reflux for 12 hours.

-

Deprotection : Hydrogenolysis using Pd/C in methanol removes the benzyl group, yielding the free amine.

Key Data :

Enantioselective Catalytic Methods

Asymmetric Transamination Using Engineered Enzymes

Amine transaminases (ATAs) are employed to synthesize the (S)-enantiomer with high stereoselectivity. For example, a modified ATA from Arthrobacter citreus catalyzes the transfer of an amino group to 3-methyl-2-oxobutyramide in the presence of furan-2-ylmethyl-isopropylamine.

-

Substrate : 3-methyl-2-oxobutyramide (50 mM)

-

Co-solvent : 20% DMSO in phosphate buffer (pH 7.5)

-

Temperature : 30°C

-

Conversion : 92% (24 hours)

Green Chemistry Approaches

Continuous-Flow Synthesis

Continuous-flow reactors enhance reaction efficiency and scalability. A two-step process involves:

-

In situ generation of the acyl chloride : (S)-2-amino-3-methylbutyric acid reacts with oxalyl chloride in a microreactor at 25°C.

-

Amidation : The acyl chloride stream merges with furan-2-ylmethyl-isopropylamine in THF, achieving >90% conversion in <10 minutes.

Advantages :

Industrial-Scale Optimization

Catalytic Hydrogenation for Chiral Resolution

Racemic mixtures of the compound are resolved using chiral palladium catalysts. For instance, (R)-BINAP-Pd complexes selectively hydrogenate the undesired (R)-enantiomer, leaving the (S)-form intact.

-

Catalyst : Pd/(R)-BINAP (0.5 mol%)

-

Pressure : 50 psi H₂

-

Solvent : Ethanol/water (9:1)

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from cyclohexane/isopropyl acetate (3:1), achieving >99.3% purity. X-ray crystallography confirms the (S)-configuration, with key bond angles (e.g., C8–N1–C9 = 120.5°) consistent with the target structure.

Analytical Validation

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

-

NMR : δ 1.15 (d, 6H, –CH(CH₃)₂), δ 4.32 (q, 1H, –NH–CH–), δ 6.38–7.24 (m, 3H, furan).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amides or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₂N₂O₂

- Molecular Weight : 238.33 g/mol

- Functional Groups : Contains an amino group, an amide linkage, and a furan ring.

The chirality of the compound, specifically the (S)-enantiomer, is crucial for its biological activity and interaction with molecular targets.

Medicinal Chemistry

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide has shown promising potential in medicinal chemistry due to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may have implications in treating diseases where enzyme activity is dysregulated. For example, studies have explored its effects on proteases and kinases, suggesting potential therapeutic applications in cancer and metabolic disorders.

- Antifungal Activity : The compound has demonstrated antifungal properties in vitro, making it a candidate for further development as an antifungal agent. Its mechanism of action involves disrupting fungal cell wall synthesis or function.

Biochemical Studies

The compound serves as a useful tool in biochemical studies due to its ability to modulate biological pathways:

- Biocompatibility Studies : Investigations into the biocompatibility of this compound have been conducted to assess its suitability for use in drug formulations and biological assays.

- Receptor Binding Studies : The interaction of this compound with various receptors has been explored, revealing its potential role as a ligand in pharmacological research.

Material Science

In material science, this compound is utilized for its unique chemical properties:

- Polymer Production : The furan moiety allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

- Synthesis of Complex Molecules : As a building block, it facilitates the synthesis of more complex organic compounds used in various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to the active site of the target, leading to modulation of its activity. The compound may inhibit or activate the target protein, resulting in downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide: The enantiomer of the compound, which may have different biological activity and selectivity.

2-Amino-N-furan-2-ylmethyl-N-isopropyl-butyramide: Lacks the methyl group, which may affect its binding affinity and reactivity.

2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-ethyl-butyramide: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties.

Uniqueness

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Biological Activity

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is (2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide, with a molecular formula of C11H16N2O3. The synthesis typically involves several steps:

- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions.

- Amination : The amino group is introduced using reagents like ammonia under controlled conditions.

- Amidation : The butyramide moiety is attached through reactions between carboxylic acids and amines.

These synthetic routes are optimized for yield and environmental sustainability, often employing catalysts to enhance efficiency .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring and amino group are critical for binding, leading to modulation of target activities which can result in various biological effects .

Biological Activity and Applications

Research has highlighted several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting key metabolic pathways in cancer cells.

- Neuroprotective Effects : Its interaction with neurotransmitter systems indicates potential applications in treating neurodegenerative diseases.

- Antimicrobial Properties : Some studies have shown that it could possess antimicrobial activity against certain pathogens .

Data Table: Biological Activities

Case Study 1: Antitumor Effects

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the inhibition of metabolic enzymes critical for cancer cell survival.

Case Study 2: Neuroprotective Properties

Another research effort focused on the compound's neuroprotective capabilities in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates, indicating promise for treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide, and what are the critical reaction parameters affecting yield?

- Answer : The synthesis of structurally related amides often involves coupling reactions using bromoacetyl bromide with amines under basic conditions (e.g., triethylamine). Critical parameters include reagent stoichiometry, reaction temperature (typically 0–25°C), and solvent polarity. For example, in analogous syntheses (e.g., 2-Amino-2-methyl-3-phenylpropanamide), yields are optimized by controlling the reaction time and employing catalysts like K₂CO₃/KI to enhance nucleophilic substitution efficiency .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Answer :

- 1H/13C-NMR : To verify substituent environments (e.g., furan protons at δ 6.3–7.4 ppm, isopropyl methyl groups as doublets).

- IR Spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 296.2).

These methods align with characterization protocols for similar compounds, such as methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate, where NMR and melting point data were critical .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing stereoisomers of this compound?

- Answer : Discrepancies may arise from dynamic stereochemical interconversion or impurities. Advanced strategies include:

- 2D NMR (NOESY/COSY) : To resolve spatial correlations between chiral centers (e.g., distinguishing (S)- vs. (R)- configurations).

- Chiral HPLC : To isolate enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol gradients.

- Computational Modeling : DFT calculations to predict chemical shifts (e.g., comparing experimental vs. simulated spectra). These approaches are critical for validating stereochemistry in compounds like (S)-3-((S)-2-...butanamido) structures .

Q. What analytical strategies are recommended to resolve contradictions in melting point and spectral data during compound characterization?

- Answer :

- Differential Scanning Calorimetry (DSC) : To confirm melting points and detect polymorphic transitions.

- High-Resolution Mass Spectrometry (HRMS) : To rule out isotopic or adduct interference.

- X-ray Crystallography : For absolute configuration determination.

For example, in studies of 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide, discrepancies in melting points (84°C vs. predicted 78°C) were resolved via DSC and purity analysis .

Methodological Considerations Table

| Parameter | Example from Evidence | Application to Target Compound |

|---|---|---|

| Reaction Solvent | Dichloromethane/THF () | Optimize polarity for amide coupling efficiency. |

| Catalysts | K₂CO₃/KI () | Enhance nucleophilic substitution in furan-NH coupling. |

| Purification | Recrystallization (hexane:EtOAc) () | Isolate pure product via solubility differences. |

| Stereochemical Validation | [α]²²D = +61.1° () | Use polarimetry to confirm enantiomeric excess. |

Q. How can kinetic vs. thermodynamic control be leveraged to favor the desired stereoisomer during synthesis?

- Answer :

- Kinetic Control : Low temperatures (e.g., 0°C) and bulky bases (e.g., LDA) favor faster-forming intermediates, useful for kinetically stable stereoisomers.

- Thermodynamic Control : Higher temperatures (e.g., reflux) enable equilibration to the most stable diastereomer.

For instance, in the synthesis of Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate, optical rotation ([α]²²D = +61.1°) was achieved via controlled reaction conditions .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound?

- Answer :

- Stepwise Alkylation : Protect the primary amine with Boc groups before introducing the furan-methyl moiety.

- Low-Temperature Quenching : Add reactants dropwise to minimize exothermic side reactions.

Similar protocols were applied in synthesizing 5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-2-isopropyl-...nonanamide, where competing acylation was suppressed via pH control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.